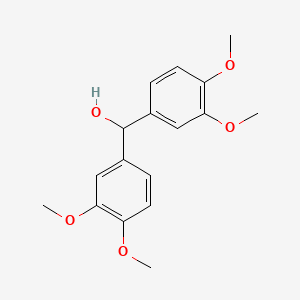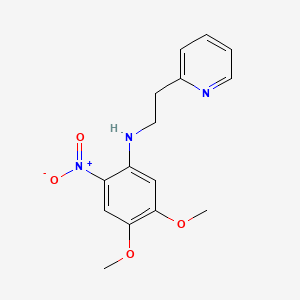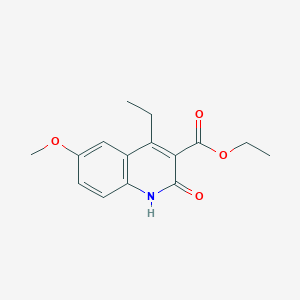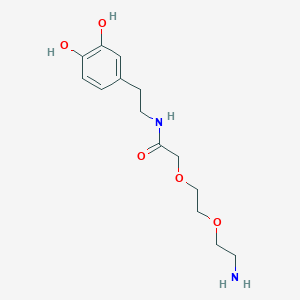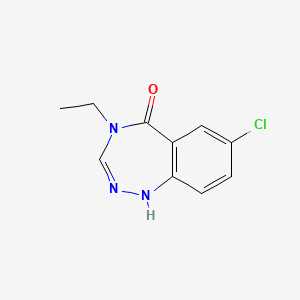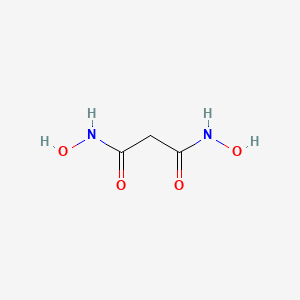
Malonohydroxamic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dihydroxypropanediamide is an organic compound with the molecular formula C3H8N2O3 It is characterized by the presence of two hydroxyl groups attached to the nitrogen atoms of a propanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dihydroxypropanediamide can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N-dihydroxypropanediamide may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dihydroxypropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N-dihydroxypropanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: N,N-dihydroxypropanediamide is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which N,N-dihydroxypropanediamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with nucleophiles or electrophiles, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylpropanediamide: Similar in structure but with methyl groups instead of hydroxyl groups.
N,N-dihydroxyethanediamide: Contains an ethanediamide backbone instead of propanediamide.
N,N-dihydroxybutanediamide: Features a butanediamide backbone.
Uniqueness
N,N-dihydroxypropanediamide is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Eigenschaften
CAS-Nummer |
1882-99-1 |
|---|---|
Molekularformel |
C3H6N2O4 |
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
N,N'-dihydroxypropanediamide |
InChI |
InChI=1S/C3H6N2O4/c6-2(4-8)1-3(7)5-9/h8-9H,1H2,(H,4,6)(H,5,7) |
InChI-Schlüssel |
PZFQKMJVRDKVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NO)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


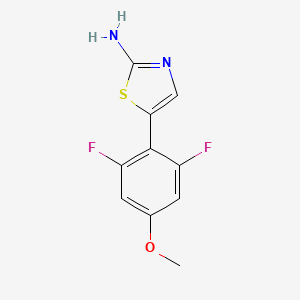
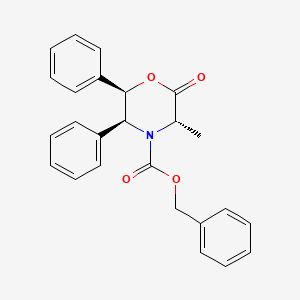


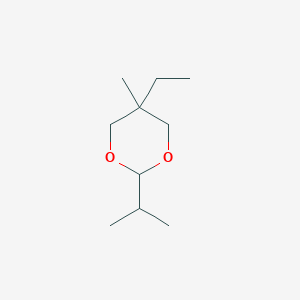

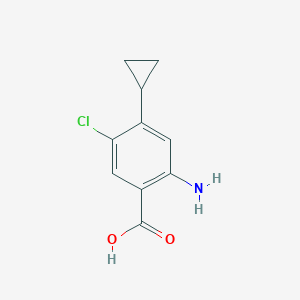
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
